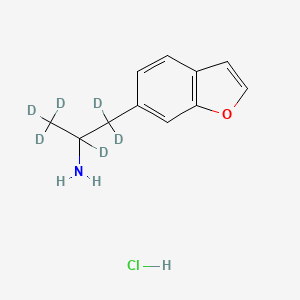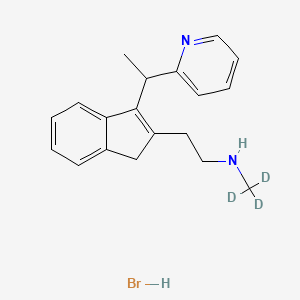
rac-N-Demethyl Dimethindene-d3 Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-Demethyl Dimethindene-d3 Hydrobromide is a deuterated derivative of N-Demethyl Dimethindene, which is a histaminic H1 receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-Demethyl Dimethindene-d3 Hydrobromide involves the deuteration of N-Demethyl Dimethindene. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Demethyl Dimethindene molecule. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrobromide Formation: The deuterated N-Demethyl Dimethindene is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using industrial-scale deuterium sources and catalysts to achieve efficient deuteration.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
rac-N-Demethyl Dimethindene-d3 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromide group.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromide group.
Scientific Research Applications
rac-N-Demethyl Dimethindene-d3 Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in the study of drug metabolism and pharmacodynamics.
Mechanism of Action
The mechanism of action of rac-N-Demethyl Dimethindene-d3 Hydrobromide involves its interaction with histamine H1 receptors. By binding to these receptors, the compound inhibits the action of histamine, thereby reducing allergic reactions and inflammation. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-Demethyl Dimethindene: The non-deuterated version of the compound.
Dimethindene: The parent compound from which N-Demethyl Dimethindene is derived.
Other Deuterated Antihistamines: Compounds with similar structures but different deuterium labeling patterns.
Uniqueness
rac-N-Demethyl Dimethindene-d3 Hydrobromide is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various research applications, particularly in the fields of pharmacology and analytical chemistry.
Properties
IUPAC Name |
2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]-N-(trideuteriomethyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.BrH/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;/h3-9,11,14,20H,10,12-13H2,1-2H3;1H/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSKICMBJYECQH-MUTAZJQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=C(C2=CC=CC=C2C1)C(C)C3=CC=CC=N3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2'-13C]uridine](/img/structure/B584034.png)
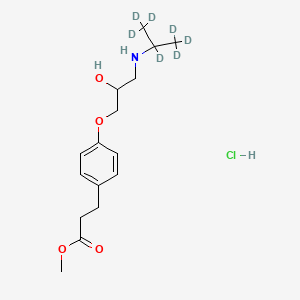

![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)
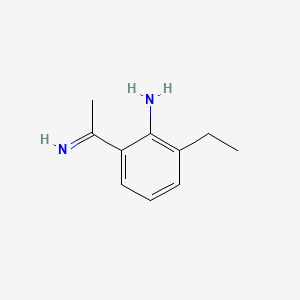
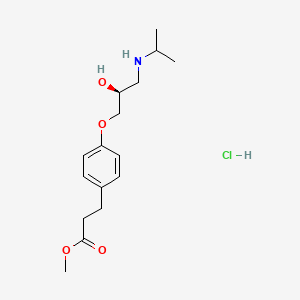
![L-[1-13C]xylose](/img/structure/B584054.png)

